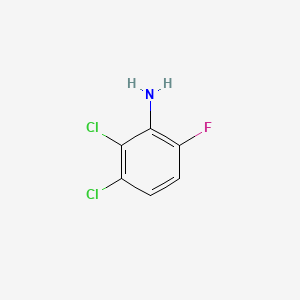

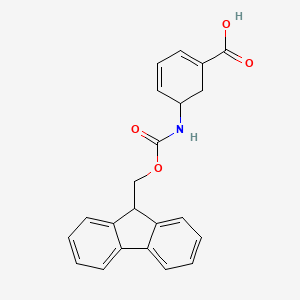

![molecular formula C13H18ClNO2 B1531090 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride CAS No. 1240527-23-4](/img/structure/B1531090.png)

4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride is unique and contributes to its diverse applications. The InChI code for this compound is1S/C13H19NO2.ClH/c1-3-9-14 (4-2)10-11-5-7-12 (8-6-11)13 (15)16;/h5-8H,3-4,9-10H2,1-2H3, (H,15,16);1H . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 257.76 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen

Environmental Exposure and Human Metabolism

Metabolism and Excretion of UV Filters

One study focused on the human metabolism and urinary excretion kinetics of Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate, a UV filter known as Uvinul A plus®. This research investigated the metabolic pathways and excretion patterns in humans following oral and dermal dosages, identifying major urinary metabolites and providing insights into systemic exposure levels. Although this study does not directly involve "4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride," it illustrates how similar compounds, especially those used in sunscreens and cosmetics, are metabolized and excreted in humans, highlighting the relevance of understanding the toxicokinetics of such compounds (Stoeckelhuber et al., 2020).

Health and Environmental Impacts

Allergic Reactions to Local Anesthetics

Research into allergic contact dermatitis from ethyl chloride and benzocaine shows how individuals can develop hypersensitivity reactions to local anesthetics, which are chemically related to benzoic acid derivatives. Although not directly related to "this compound," these findings underscore the importance of assessing potential allergic reactions to chemical compounds used in medical contexts (J. A. Carazo et al., 2009).

Toxicological Aspects

Exposure to Environmental Phenols and Parabens

A study on the occurrence of parabens and their metabolites in Chinese university students provides insight into human exposure to chemical compounds widely used in consumer products. It evaluated the urinary and blood levels of parabens, assessing gender-related differences and estimating daily intakes. Such research highlights the growing concern over the environmental and health impacts of synthetic chemicals, including those related to benzoic acid derivatives, and underscores the need for monitoring exposure levels (Hua Zhang et al., 2020).

Safety and Hazards

Wirkmechanismus

Mode of Action

Similar compounds have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

For instance, some compounds can promote membrane trafficking of certain proteins .

Result of Action

Similar compounds have been reported to have various effects, such as promoting membrane trafficking of certain proteins .

Action Environment

The action, efficacy, and stability of 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride can be influenced by various environmental factors. These factors can include temperature, pH, presence of other compounds, and more . .

Eigenschaften

IUPAC Name |

4-[[cyclopropyl(ethyl)amino]methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-2-14(12-7-8-12)9-10-3-5-11(6-4-10)13(15)16;/h3-6,12H,2,7-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVLJHLOUHABFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)C(=O)O)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

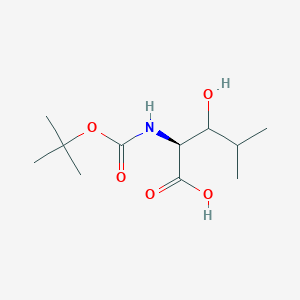

![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)

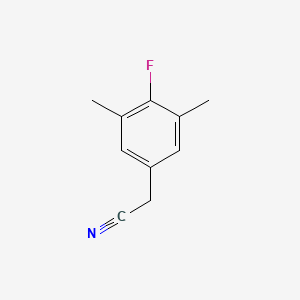

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531017.png)

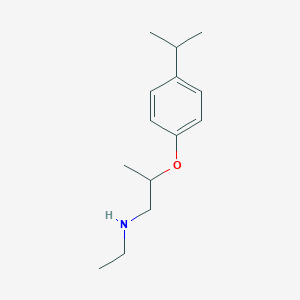

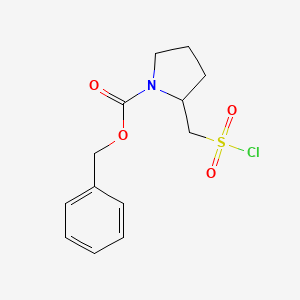

![N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine](/img/structure/B1531022.png)

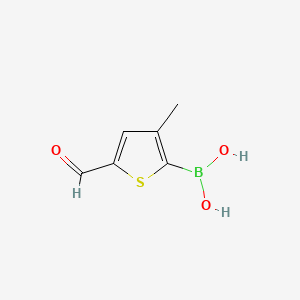

![1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B1531024.png)

![({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B1531025.png)

![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B1531027.png)